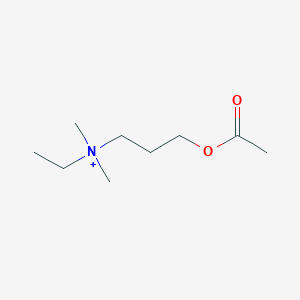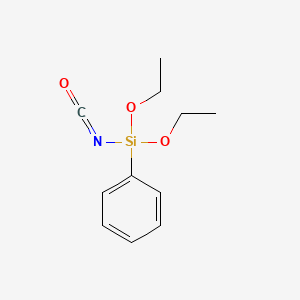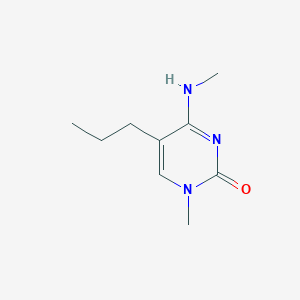
Carbon-water
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Carbon-water” is a term that can refer to various compounds containing both carbon and water molecules. it is not a standard chemical compound name. For the purpose of this article, we will consider carbonic acid (H₂CO₃), which is formed when carbon dioxide (CO₂) dissolves in water (H₂O). Carbonic acid plays a crucial role in various biological and geological processes.
準備方法
Synthetic Routes and Reaction Conditions
Carbonic acid is typically formed through the dissolution of carbon dioxide in water: [ \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{CO}_3 ]
This reaction occurs naturally in the environment, especially in bodies of water where carbon dioxide from the atmosphere dissolves. In laboratory settings, carbonic acid can be prepared by bubbling carbon dioxide gas through water under controlled conditions.
Industrial Production Methods
In industrial settings, carbonic acid is not typically produced in large quantities due to its instability. Instead, its derivatives, such as sodium bicarbonate (NaHCO₃) and calcium carbonate (CaCO₃), are produced on a large scale. These compounds are used in various applications, including baking, pharmaceuticals, and construction.
化学反応の分析
Types of Reactions
Carbonic acid undergoes several types of chemical reactions, including:
Decomposition: Carbonic acid decomposes into carbon dioxide and water[ \text{H}_2\text{CO}_3 \rightarrow \text{CO}_2 + \text{H}_2\text{O} ]
Acid-Base Reactions: Carbonic acid can act as a weak acid and react with bases to form bicarbonates and carbonates[ \text{H}_2\text{CO}_3 + \text{NaOH} \rightarrow \text{NaHCO}_3 + \text{H}_2\text{O} ] [ \text{H}_2\text{CO}_3 + 2\text{NaOH} \rightarrow \text{Na}_2\text{CO}_3 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions
Common reagents used in reactions with carbonic acid include bases such as sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂). These reactions typically occur under aqueous conditions at room temperature.
Major Products Formed
The major products formed from reactions involving carbonic acid include bicarbonates (e.g., sodium bicarbonate) and carbonates (e.g., calcium carbonate).
科学的研究の応用
Chemistry
In chemistry, carbonic acid is studied for its role in buffering systems. It is a key component of the bicarbonate buffer system, which helps maintain pH balance in biological systems.
Biology
Carbonic acid plays a vital role in respiration and the transport of carbon dioxide in the blood. It helps regulate blood pH and is involved in the formation of bicarbonate ions, which are crucial for maintaining acid-base balance in the body.
Medicine
In medicine, carbonic acid derivatives such as sodium bicarbonate are used to treat conditions like acidosis. Sodium bicarbonate is also used as an antacid to relieve heartburn and indigestion.
Industry
In the industrial sector, carbonic acid derivatives are used in various applications. Sodium bicarbonate is used in baking as a leavening agent, while calcium carbonate is used in the production of cement and as a filler in plastics and paints.
作用機序
Carbonic acid exerts its effects through its ability to donate and accept protons (H⁺ ions). This property allows it to participate in acid-base reactions and buffering systems. In biological systems, carbonic acid is involved in the reversible hydration of carbon dioxide, catalyzed by the enzyme carbonic anhydrase: [ \text{CO}_2 + \text{H}_2\text{O} \xleftrightarrow{\text{carbonic anhydrase}} \text{H}_2\text{CO}_3 ]
類似化合物との比較
Similar Compounds
Carbon Dioxide (CO₂): A gas that dissolves in water to form carbonic acid.
Sodium Bicarbonate (NaHCO₃): A salt derived from carbonic acid, commonly used in baking and medicine.
Calcium Carbonate (CaCO₃): A salt derived from carbonic acid, used in construction and as a dietary supplement.
Uniqueness
Carbonic acid is unique due to its role in the carbon cycle and its involvement in various biological and geological processes. Its ability to act as a weak acid and participate in buffering systems makes it essential for maintaining pH balance in living organisms.
特性
CAS番号 |
154320-69-1 |
|---|---|
分子式 |
CH6O |
分子量 |
34.058 g/mol |
IUPAC名 |
methane;hydrate |
InChI |
InChI=1S/CH4.H2O/h1H4;1H2 |
InChIキー |
VUZPPFZMUPKLLV-UHFFFAOYSA-N |
正規SMILES |
C.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)
![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)

![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)

![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)




![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
